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molecular formula C4H4O B031954 Furan CAS No. 110-00-9

Furan

Cat. No. B031954
M. Wt: 68.07 g/mol
InChI Key: YLQBMQCUIZJEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091198B1

Procedure details

This compound can be obtained by Diels-Alder reaction of furan with maleimide, for example in analogy to Fisera, L., Melnikov, J., Pronayova, N., Ertl, P., Chem. Pap. 1995, 49 (4), 186–191.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]1(=[O:12])[NH:10][C:9](=[O:11])[CH:8]=[CH:7]1>>[CH:2]12[O:1][CH:5]([CH2:4][CH2:3]1)[CH:8]1[CH:7]2[C:6](=[O:12])[NH:10][C:9]1=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Step Three
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C12C3C(NC(C3C(CC1)O2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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